N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Description

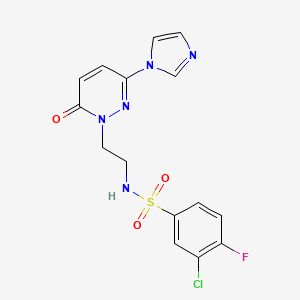

"N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide" is a benzenesulfonamide derivative featuring a complex heterocyclic architecture. Its structure includes:

- An ethyl linker connecting the sulfonamide group to a pyridazinone ring (6-oxopyridazin-1(6H)-yl).

- A 1H-imidazole substituent at the pyridazinone’s 3-position, introducing a nitrogen-rich aromatic system that may enhance binding interactions.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN5O3S/c16-12-9-11(1-2-13(12)17)26(24,25)19-6-8-22-15(23)4-3-14(20-22)21-7-5-18-10-21/h1-5,7,9-10,19H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNPUMKEBCGPLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Imidazole Moiety: Starting with the synthesis of the imidazole ring through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Pyridazine Ring Construction: The pyridazine ring can be synthesized via the reaction of hydrazine with diketones or through cyclization reactions involving appropriate precursors.

Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine.

Coupling Reactions: The final compound is obtained by coupling the imidazole and pyridazine intermediates with the benzenesulfonamide derivative under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its pharmacological properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide may exhibit anticancer properties. Studies are investigating its efficacy as a standalone treatment or in combination with other therapeutic agents to enhance cancer cell apoptosis and inhibit tumor growth.

Antimicrobial Properties

The compound's sulfonamide group suggests potential antimicrobial activity. Compounds in this class have been traditionally used to treat bacterial infections. Ongoing research aims to evaluate its effectiveness against various pathogens, including resistant strains .

Anti-inflammatory Effects

Given the presence of the imidazole and pyridazine rings, this compound may also possess anti-inflammatory properties. Similar compounds have shown promise in modulating inflammatory pathways, which could be beneficial for conditions such as arthritis or other inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to build the complex structure. Understanding the specific mechanism of action remains an area requiring further investigation; however, it is hypothesized that the compound may interact with specific cellular targets or inhibit key enzymes involved in disease processes .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can mimic natural substrates or inhibitors, while the pyridazine and benzenesulfonamide groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Substituents

Core Functional Groups

- Target Compound : Benzenesulfonamide with chloro and fluoro substituents, enhancing acidity (pKa ~10–11) and target binding.

- Compounds : Sulfonamide-linked benzamides (e.g., 1063726-84-0) share the sulfonamide group but differ in substituent positioning and linker flexibility .

Functional Implications

Key Observations:

- The target’s imidazole-pyridazinone-ethyl chain provides a unique balance of rigidity and flexibility compared to thiazole () or isoxazole () systems.

- Chloro/fluoro substituents on the benzene ring may improve membrane permeability relative to ethoxy or methyl groups in compounds .

Research Findings and Implications

While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:

- Sulfonamide vs. Ester Cores : Sulfonamides (target, ) typically exhibit stronger enzyme-binding affinity than esters () due to hydrogen-bond donation .

- Imidazole vs. Thiazole/Isoxazole : Imidazole’s basicity may enhance solubility in acidic environments (e.g., lysosomes) compared to thiazole or isoxazole .

- Chloro/Fluoro Substituents : These electron-withdrawing groups could lower the sulfonamide’s pKa, enhancing ionization and target interaction at physiological pH.

Limitations and Contradictions

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?

The synthesis typically involves multi-step reactions, including alkylation of pyridazinone intermediates and sulfonamide coupling. For example, alkylation steps may use K₂CO₃ in DMF with RCH₂Cl derivatives under mild conditions (20–25°C) to preserve reactive groups like the imidazole ring . Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying the pyridazinone core (δ 6.5–7.2 ppm for aromatic protons) and sulfonamide linkage (δ 3.1–3.4 ppm for ethylenic protons). Infrared spectroscopy (IR) confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation (e.g., [M+H]⁺) .

Q. How can researchers design initial biological activity assays for this compound?

Prioritize enzymatic assays targeting kinases or receptors where imidazole and sulfonamide moieties are known pharmacophores. For example, use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with positive controls like staurosporine. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) can screen for cytotoxicity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Catalyst screening (e.g., Pd/C for coupling steps) and solvent optimization (DMF vs. THF) improve yields. For example, replacing DMF with THF in alkylation steps reduces side reactions (e.g., imidazole ring degradation) and increases yields from 45% to 68% . Microwave-assisted synthesis (100–120°C, 30 min) accelerates pyridazinone formation while maintaining regioselectivity .

Q. What computational strategies predict biological targets and binding modes?

Molecular docking (AutoDock Vina) against structural databases (PDB) identifies potential targets, such as tyrosine kinases (e.g., EGFR) due to sulfonamide interactions with ATP-binding pockets. Density Functional Theory (DFT) calculates electrostatic potential maps to rationalize substituent effects (e.g., chloro vs. fluoro on binding affinity) . Molecular dynamics simulations (50 ns trajectories) assess stability of ligand-protein complexes .

Q. How should contradictory bioactivity data across assays be resolved?

Contradictions often arise from assay conditions (e.g., buffer pH affecting sulfonamide ionization). Validate results using orthogonal methods:

- Compare enzymatic inhibition (cell-free) vs. cellular activity (e.g., Western blot for phosphorylated EGFR).

- Test metabolite stability (LC-MS/MS) to rule out rapid degradation in cell-based assays .

Q. What structural analogs are critical for SAR studies?

Key analogs include:

- Replacement of the 3-chloro-4-fluorobenzenesulfonamide with 4-ethoxybenzo[d]thiazole (alters hydrophobicity).

- Substitution of pyridazinone with pyrazole (tests ring flexibility). Synthetic routes for analogs require protecting group strategies (e.g., Boc for amines) and Pd-mediated cross-coupling for aryl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.